molecular formula C7H9IN4O3 B8453655 1-(4-iodophenyl)guanidine nitrate

1-(4-iodophenyl)guanidine nitrate

Cat. No.: B8453655
M. Wt: 324.08 g/mol
InChI Key: ZYQALNPCXUIOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-iodophenyl)guanidine nitrate is a chemical compound that features an iodine atom attached to a phenyl ring, which is further connected to a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-iodophenyl)guanidine nitrate typically involves the reaction of 4-iodoaniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-iodophenyl)guanidine nitrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-iodophenyl)guanidine nitrate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-iodophenyl)guanidine nitrate involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenol: An aromatic compound with similar iodine substitution but different functional groups.

    4-Iodophenylhydrazine: Contains a hydrazine group instead of a guanidine group.

    N-(4-Iodo-phenyl)-2-(4-phenyl-piperazin-1-yl)-acetamide: A compound with a piperazine ring and acetamide group

Uniqueness

1-(4-iodophenyl)guanidine nitrate is unique due to the presence of both the guanidine and iodine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H9IN4O3

Molecular Weight

324.08 g/mol

IUPAC Name

2-(4-iodophenyl)guanidine;nitric acid

InChI

InChI=1S/C7H8IN3.HNO3/c8-5-1-3-6(4-2-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H,2,3,4)

InChI Key

ZYQALNPCXUIOGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)I.[N+](=O)(O)[O-]

Origin of Product

United States

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